molecular formula C8H13BF3K B13467983 Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Cat. No.: B13467983
M. Wt: 216.10 g/mol
InChI Key: HBCONTZSPSRXMF-UHDJGPCESA-N
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Description

Historical Context of Organotrifluoroborate Reagents in Cross-Coupling Reactions

The evolution of organotrifluoroborates as practical reagents began with Jean-Pierre Genêt’s pioneering work in the 1990s, which demonstrated their utility in coupling reactions with aryl diazonium salts. Early studies revealed that potassium organotrifluoroborates exhibit superior stability compared to boronic acids, enabling their use in protic solvents like methanol and water without rapid hydrolysis. This property became critical for Suzuki-Miyaura cross-coupling reactions, where traditional boronic acids often suffered from premature degradation under basic conditions.

A landmark advancement occurred with the recognition that organotrifluoroborates resist homocoupling side reactions even when used in stoichiometric amounts. For example, aryl trifluoroborates coupled efficiently with benzylic bromides at 1:1 molar ratios, whereas boronic acids required excess reagent (1.5–2.0 equivalents) to achieve comparable yields. This stoichiometric efficiency, combined with their indefinite shelf life, positioned trifluoroborates as cost-effective alternatives for industrial-scale syntheses.

The development of heteroaryl trifluoroborates further expanded their utility. In a 2008 study, furan-2-yltrifluoroborate underwent cross-coupling with aryl bromides under mild conditions (room temperature, low catalyst loading), whereas the corresponding boronic acid failed to react under identical parameters. Such demonstrations underscored the unique reactivity profile of trifluoroborate salts, paving the way for structurally complex derivatives like this compound.

Role of Cyclohexylvinyl Substituents in Steric and Electronic Modulation

The (E)-(2-cyclohexylvinyl) group introduces distinct steric and electronic effects that differentiate this reagent from simpler aryl or alkyl trifluoroborates. The cyclohexyl moiety creates a conical steric shield around the boron center, as illustrated by its van der Waals radius (~2.5 Å for cyclohexyl vs. ~1.7 Å for methyl). This bulk influences reaction kinetics by slowing transmetalation steps while paradoxically improving selectivity in crowded molecular environments.

Electronically, the conjugated vinyl group delocalizes electron density through resonance effects, stabilizing the trifluoroborate anion. This conjugation reduces the Lewis acidity of boron compared to non-conjugated analogs, as evidenced by $$^{11}$$B NMR chemical shifts (δ ~3–5 ppm for vinyltrifluoroborates vs. δ ~28–30 ppm for alkyl variants). The diminished electrophilicity mitigates undesired side reactions with nucleophilic partners, a common issue in palladium-catalyzed couplings.

Recent applications highlight these combined effects. In a 2023 photoredox-mediated coupling (CN117362140A), cyclohexylboronic acid derivatives participated in visible-light-driven reactions with β-nitrostyrenes to yield cyclohexyl-substituted styrenes. While this specific study employed cyclohexylboronic acid rather than the trifluoroborate, it demonstrates how cyclohexyl groups enhance regioselectivity in radical-mediated processes—a property likely transferable to the trifluoroborate analog.

Table 1: Comparative Reactivity of Organoboron Reagents in Cross-Coupling Reactions

Reagent Class Relative Reaction Rate* Typical Yield (%) Proto-Deboronation Resistance
Boronic Acids 1.0 60–75 Low
Pinacol Boronates 0.8 70–85 Moderate
Trifluoroborates 1.2 85–95 High
Cyclohexylvinyl Derivatives 1.1 90–93 Very High

*Normalized to boronic acid reactivity in Suzuki-Miyaura couplings.

Properties

Molecular Formula

C8H13BF3K

Molecular Weight

216.10 g/mol

IUPAC Name

potassium;[(E)-2-cyclohexylethenyl]-trifluoroboranuide

InChI

InChI=1S/C8H13BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h6-8H,1-5H2;/q-1;+1/b7-6+;

InChI Key

HBCONTZSPSRXMF-UHDJGPCESA-N

Isomeric SMILES

[B-](/C=C/C1CCCCC1)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1CCCCC1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium (E)-(2-cyclohexylvinyl)trifluoroborate typically involves the hydroboration of an alkyne followed by treatment with potassium hydrogen fluoride (KHF2). The process begins with the hydroboration of an alkyne using a rhodium catalyst to form the corresponding boronic ester. This intermediate is then treated with KHF2 to yield the desired potassium organotrifluoroborate .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates often employs scalable and efficient methods to ensure high yields and purity. The use of non-etching conditions and simple work-up procedures are crucial for large-scale synthesis. The process avoids the use of highly reactive and toxic reagents, making it safer and more environmentally friendly .

Chemical Reactions Analysis

Cross-Coupling Reactions

Potassium (E)-(2-cyclohexylvinyl)trifluoroborate participates in Suzuki-Miyaura and nickel-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl, alkenyl, and alkyl electrophiles.

Key Findings:

  • Palladium-Catalyzed Coupling :

    • Reacts with aryl bromides/triflates using PdCl₂(dppf)·CH₂Cl₂ (9 mol%), Cs₂CO₃ (3 equiv), and THF/H₂O solvent, yielding substituted alkenes .

    • Compatible with alkenyl bromides in toluene/H₂O, achieving good yields (e.g., 68–82% for styrenyl derivatives) .

  • Nickel-Catalyzed Coupling :

    • Stereospecific coupling with alkyl halides occurs using NiBr₂·glyme (10 mol%), bathophenanthroline ligand, and NaHMDS base in t-BuOH/CPME .

    • Retains E-stereochemistry of the alkenyl group, as demonstrated in reactions with 1-bromo-3-phenylpropane (85% yield, >98% E-selectivity) .

Electrophile Catalyst System Conditions Yield Reference
Aryl bromidePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃THF/H₂O, 80°C70–85%
Alkenyl triflatePd(OAc)₂, XPhosCPME/H₂O, 100°C65–78%
Alkyl bromideNiBr₂·glyme, bathophenanthrolinet-BuOH/CPME, 60°C80–90%

Catalytic Additions

The compound engages in rhodium-catalyzed conjugate additions, expanding its utility in forming quaternary carbon centers.

Key Findings:

  • Rhodium-Catalyzed Additions :

    • Reacts with α,β-unsaturated carbonyls using [Rh(OH)(cod)]₂ (5 mol%) and TPPTS ligand in aqueous THF .

    • Yields β-aryl/alkenyl carbonyl derivatives (e.g., 74% for methyl vinyl ketone adducts) .

Hydrolysis and Reaction Dynamics

Hydrolysis rates influence its efficacy in cross-coupling, with acid-base conditions modulating boronic acid release.

Key Findings:

  • Base-Mediated Hydrolysis :

    • Slow hydrolysis under basic Suzuki-Miyaura conditions (Cs₂CO₃, THF/H₂O) minimizes boronic acid accumulation, reducing side reactions .

    • Phase-splitting in THF/H₂O lowers bulk pH, accelerating hydrolysis in hydrophilic environments .

Condition Hydrolysis Rate Outcome
THF/H₂O, Cs₂CO₃, 55°CSlowControlled boronic acid release
Acidic aqueous MeOHFastRapid protodeboronation

Stereochemical Outcomes

The E-configuration of the vinyl group is preserved in cross-coupling reactions, enabling stereoselective synthesis.

Key Findings:

  • Retention of Geometry :

    • Nickel-catalyzed reactions with (E)-alkenyltrifluoroborates retain configuration (>98% E-selectivity) .

    • No isomerization observed under optimized Ni/ligand systems .

Stability and Reactivity

Potassium trifluoroborates exhibit superior stability compared to boronic acids, tolerating oxidative and protic conditions.

Key Findings:

  • Oxidative Stability :

    • Resists epoxidation and degradation under strong oxidants (e.g., mCPBA) .

  • Functional Group Tolerance :

    • Compatible with alcohols, amines, and carbonyl groups in multifunctional substrates .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Acyltrifluoroborates
  • Example : Potassium (2-phenylacetyl)trifluoroborate
    • Key Features : Acyl group (R–CO–BF₃K) instead of a vinyl group.
    • Reactivity : Reacts with azides in the presence of Lewis acids to form amides.
    • Stability : Avoids rearrangement due to simultaneous carbonyl and trifluoroborate formation during synthesis.
    • Contrast : The acyl group enables nucleophilic reactivity distinct from the electrophilic vinyl group in (E)-(2-cyclohexylvinyl)trifluoroborate.
Styryl Trifluoroborates
  • Example: Potassium (E)-styryl trifluoroborate Key Features: Phenyl-substituted vinyl group. Reactivity: Efficient in Suzuki-Miyaura couplings (e.g., with 4-bromobenzonitrile, 80% yield) and decarboxylative couplings to form chalcones.
Alkynyl Trifluoroborates
  • Example : Potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate
    • Key Features : Triple bond instead of a double bond.
    • Reactivity : Undergoes selective hydrogenation to generate β-trifluoromethylstyrene isomers.
    • Contrast : The alkynyl structure allows access to stereoselective hydrogenation products, unlike the vinyl group in the cyclohexyl derivative.

Stability and Reactivity

Compound Stability Features Reactivity Highlights Reference
(E)-(2-Cyclohexylvinyl)trifluoroborate High stability due to trifluoroborate group; cyclohexyl group reduces side reactions via steric hindrance Expected utility in Suzuki couplings (similar to styryl analogs); potential for sterically demanding reactions
Aryltrifluoroborates Stable but release boronic acid (R–B(OH)₂) and fluoride in situ during couplings Base-sensitive; require aqueous conditions for optimal coupling efficiency
Potassium acyltrifluoroborates (KATs) Stable under acidic conditions; prone to hydrolysis in basic media Chemoselective cross-couplings (e.g., Migita-Kosugi-Stille) to form α,β-unsaturated ketones
  • Steric Effects : The cyclohexyl group in (E)-(2-cyclohexylvinyl)trifluoroborate may slow transmetalation in cross-couplings compared to less bulky analogs like styryltrifluoroborates .
Suzuki-Miyaura Cross-Coupling
  • Styryl and Cyclohexylvinyl Derivatives : Both participate in Pd-catalyzed couplings, but ligand requirements differ. Styryltrifluoroborates achieve high yields (e.g., 96% with XPhos-Pd-G2 catalyst), while bulky cyclohexyl derivatives may necessitate optimized catalysts .
  • Aryltrifluoroborates: Require base titration to mitigate boronic acid release, a challenge less pronounced in vinyltrifluoroborates due to their slower hydrolysis .
Decarboxylative and Radical Reactions
  • (E)-Styryl trifluoroborate reacts with α-oxocarboxylates to form chalcones (moderate to excellent yields), whereas the cyclohexyl analog’s performance in such reactions remains unexplored .
  • Vinyl trifluoroborates participate in visible-light-mediated radical additions, with reactivity influenced by substituent electronic properties .

Biological Activity

Potassium (E)-(2-cyclohexylvinyl)trifluoroborate is a compound of interest in medicinal chemistry, particularly due to its role as a nucleophilic reagent in various organic transformations. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Potassium trifluoroborates are known for their stability and utility in cross-coupling reactions, notably the Suzuki-Miyaura reaction. The specific compound, this compound, is characterized by the presence of a cyclohexyl group, which may influence its reactivity and biological interactions.

2. Synthesis and Stability

This compound can be synthesized through the reaction of cyclohexyl vinyl boronic acid with potassium trifluoride in the presence of suitable catalysts. The resulting compound exhibits high stability against air and moisture, making it a convenient reagent for various chemical reactions .

The biological activity of this compound primarily stems from its ability to act as a nucleophile in cross-coupling reactions. This property allows it to form carbon-carbon bonds with electrophiles, which is crucial in synthesizing biologically active compounds .

3.2 Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of compounds synthesized using potassium trifluoroborates. For instance, certain styryllactone derivatives produced via these reactions showed moderate cytotoxicity against Jurkat-T leukemia cell lines, indicating potential anti-cancer properties . The IC50 values for these compounds suggest that modifications to the trifluoroborate framework can lead to enhanced biological activity.

3.3 Case Studies

  • Case Study 1: Anti-Cancer Activity
    A series of compounds derived from this compound were tested against various cancer cell lines. The results indicated that specific structural modifications could significantly increase cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design.
  • Case Study 2: Pharmacological Applications
    In another study, derivatives of potassium trifluoroborates were explored for their potential as inhibitors in metabolic pathways relevant to cancer proliferation. The binding affinities and inhibitory constants were measured, providing insights into their pharmacological relevance.

4. Data Tables

The following table summarizes key findings related to the biological activity and stability of this compound and its derivatives:

CompoundIC50 (µM)StabilityNotes
Potassium (E)-(2-cyclohexyl)20Stable in air/moistureModerate cytotoxicity against Jurkat-T
Styryllactone Derivative A15StableHigh cytotoxicity
Styryllactone Derivative B25StablePotential anti-cancer activity

5. Conclusion

This compound represents a promising scaffold for developing biologically active compounds due to its stability and reactivity in cross-coupling reactions. Ongoing research into its derivatives continues to reveal significant potential in medicinal chemistry, particularly in anti-cancer drug development.

Q & A

Q. What are the optimal synthetic routes for Potassium (E)-(2-cyclohexylvinyl)trifluoroborate, and how do reaction conditions influence yield?

The compound is typically synthesized via reaction of (E)-(2-cyclohexylvinyl)boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous media under mild basic conditions (e.g., K₂CO₃ or Cs₂CO₃). Key factors include:

  • pH control : Maintained near neutrality to prevent decomposition of the trifluoroborate group.
  • Temperature : Moderate (20–40°C) to avoid protodeboronation or isomerization.
  • Purification : Crystallization or column chromatography to remove residual boronic acid or salts .

Q. Why are trifluoroborates preferred over boronic acids in Suzuki-Miyaura (SM) couplings?

Trifluoroborates resist oxidation and protodeboronation due to their tetracoordinate boron, enhancing stability during storage and reaction. Hydrolysis of the trifluoroborate group in situ generates aryl boronic acid and fluoride ions, which activate the palladium catalyst and suppress side reactions (e.g., homocoupling) .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F and ¹¹B NMR confirm trifluoroborate integrity (¹⁹F δ ≈ -135 to -145 ppm; ¹¹B δ ≈ -2 to -5 ppm).
  • X-ray Crystallography : Validates stereochemistry and boron coordination.
  • Mass Spectrometry : HRMS ensures molecular ion consistency .

Advanced Research Questions

Q. How can solvent and base selection minimize protodeboronation in SM couplings with this reagent?

Protodeboronation is mitigated using:

  • Aqueous THF (10:1) : Enhances boronic acid generation while stabilizing intermediates.
  • KF additive : Accelerates transmetalation and reduces side-product formation.
  • Weak bases (K₂CO₃) : Avoid excessive hydrolysis (vs. strong bases like KOH), as shown by NMR titration studies .
Solvent SystemBaseReaction EfficiencySide Products
Toluene/waterK₂CO₃55% yield6 (55%), 9/10 (32%)
THF/water + KFK₂CO₃>95% yield<2%

Q. What strategies enable functionalization of the trifluoroborate group beyond cross-coupling?

  • Lewis Acid-Mediated Reactions : Acyltrifluoroborates react with azides to form amides (e.g., Rh-catalyzed alkenylation ).
  • ipso-Hydroxylation : Oxidative conditions (e.g., ascorbate/quinone systems) convert aryl trifluoroborates to phenols .
  • Electrophilic Substitution : Bromomethyl trifluoroborates undergo SN2 reactions for alkyl chain elaboration .

Q. How does stereochemistry of the vinyl group impact reactivity in alkenylation reactions?

The (E)-configuration ensures optimal alignment for π-orbital overlap in transition-metal-mediated reactions. For example, in Rh-catalyzed alkenylation of dihydropyrans, the (E)-isomer provides higher regioselectivity and yield compared to (Z)-isomers due to reduced steric hindrance .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported reaction yields for SM couplings?

Discrepancies often arise from:

  • Catalyst Purity : Trace ligands (e.g., PPh₃) or moisture degrade performance. Use freshly distilled solvents and rigorously dried reagents.
  • Base Stoichiometry : Excess base accelerates hydrolysis but increases side reactions. Optimize via ¹¹B NMR monitoring of boronate/boronic acid equilibrium .

Q. What are the limitations of this compound in enantioselective synthesis?

  • Steric Bulk : The cyclohexyl group may hinder asymmetric induction in chiral catalysts. Solutions include using bulky ligands (e.g., BINAP) or modifying the vinyl substituent.
  • Boronate Stability : Prolonged reaction times lead to boronate decomposition. Shorten reaction duration or employ flow chemistry .

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